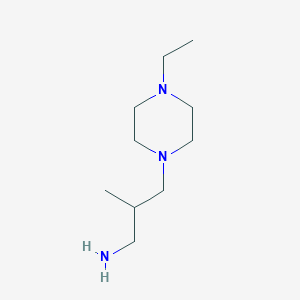

3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine

Description

The chemical entity 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine is a notable example of a substituted piperazine (B1678402) derivative. Its structure, featuring both a primary amine and a tertiary amine within a piperazine ring, positions it as a compound of interest for various chemical and pharmaceutical research applications.

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. britannica.comwikipedia.org They are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. britannica.comwikipedia.org Amines are integral to a vast array of chemical and biological processes, serving as building blocks for everything from amino acids and neurotransmitters to synthetic polymers and pharmaceuticals. purkh.comlibretexts.org The presence of the lone pair of electrons on the nitrogen atom imparts basic properties to amines, allowing them to participate in a wide range of chemical reactions. oit.edu

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. researchgate.net This structural motif is a privileged scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds. researchgate.netnih.gov The piperazine ring offers a unique combination of properties, including structural rigidity, the presence of two nitrogen atoms for potential interactions, and favorable pharmacokinetic characteristics such as improved water solubility and oral bioavailability. nih.govscilit.com These attributes make piperazine and its derivatives highly valuable in the design of new therapeutic agents across various disease areas, including cancer and inflammatory conditions. mdpi.comthieme-connect.com

The compound this compound incorporates both a primary amine group and a piperazine ring, making it a subject of interest for researchers exploring the synthesis and application of complex amine derivatives.

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H21N3 | PubChem |

| Molecular Weight | 171.28 g/mol | PubChem |

| IUPAC Name | 3-(4-ethylpiperazin-1-yl)propan-1-amine | PubChem |

| CAS Number | 4524-96-3 | PubChem |

| SMILES | CCN1CCN(CC1)CCCN | PubChem |

The study of amines dates back to the early 19th century with the isolation of alkaloids, which are naturally occurring amines found in plants. libretexts.orgoit.edu These compounds, known for their potent physiological effects, laid the groundwork for the development of modern pharmacology and medicinal chemistry. libretexts.org The synthesis of the first synthetic dyes, which were amine derivatives, in the mid-19th century further spurred research into this class of compounds. wikipedia.org

Research into piperazine and its derivatives gained significant momentum in the 20th century with the discovery of their therapeutic properties. Initially used as an anthelmintic, the versatility of the piperazine scaffold soon became apparent, leading to the development of a wide range of drugs with diverse applications. researchgate.net The exploration of arylpiperazine derivatives, in particular, has been a fruitful area of research, yielding numerous compounds with applications in oncology and neuropharmacology. mdpi.com The continuous development of new synthetic methodologies has allowed for the creation of increasingly complex and targeted piperazine-containing molecules. organic-chemistry.orgmdpi.com

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of piperazine chemistry. The combination of a primary amine and a substituted piperazine ring suggests potential applications as a building block in the synthesis of more complex molecules.

Current research in analogous structures often focuses on:

Medicinal Chemistry: The development of novel therapeutic agents is a primary driver. The piperazine moiety is often explored for its ability to interact with various biological targets, while the primary amine can serve as a handle for further chemical modifications. nih.govmdpi.com

Materials Science: Amines, including those with piperazine structures, are used in the synthesis of polymers and other advanced materials. purkh.com

Catalysis: The basic nature of amines makes them suitable for use as catalysts or ligands in various chemical transformations.

The scope of research on compounds like this compound likely involves its synthesis and subsequent use as an intermediate in the creation of target molecules with specific biological or material properties.

The study of this compound and related compounds generally falls under the umbrella of synthetic organic chemistry and medicinal chemistry.

Major Research Themes:

Novel Synthesis: Developing efficient and cost-effective methods for the synthesis of substituted piperazines is an ongoing area of research. organic-chemistry.orgmdpi.com This includes the exploration of new catalysts and reaction conditions to improve yields and reduce environmental impact.

Structure-Activity Relationship (SAR) Studies: A key theme in medicinal chemistry is understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For piperazine derivatives, this involves systematically modifying different parts of the molecule and assessing the impact on its therapeutic effects.

Development of Chemical Probes: Compounds with specific biological activities can be used as tools to study biological processes. The development of fluorescently labeled piperazine derivatives is one such example. mdpi.com

Common Methodologies:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the structure and purity of synthesized compounds. researchgate.netmdpi.comnih.gov

Chromatography: Methods like column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for the purification of reaction products. mdpi.com

In vitro and in vivo assays: In the context of medicinal chemistry, once a compound is synthesized and characterized, its biological activity is evaluated through a variety of in vitro (cell-based) and in vivo (animal) models.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-12-4-6-13(7-5-12)9-10(2)8-11/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQISYKFYHHIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections". amazonaws.comicj-e.org For 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine, several disconnections can be proposed to devise potential synthetic routes.

The most logical disconnections involve the C-N bonds of the piperazine (B1678402) ring, as these are commonly formed via nucleophilic substitution or reductive amination reactions. youtube.com

Disconnection A (C-N Bond): The bond between the piperazine nitrogen and the 2-methylpropan-1-amine side chain is a primary candidate for disconnection. This approach simplifies the molecule into two key synthons: N-ethylpiperazine and a 3-carbon electrophilic unit bearing a protected amine. This leads to commercially available N-ethylpiperazine and a precursor like 1-chloro-2-methyl-3-propanamine or 2-methylpropenal.

Disconnection B (C-N Bond): The bond between the piperazine nitrogen and the ethyl group can also be disconnected. This would yield a monosubstituted piperazine intermediate, which would then be ethylated. This route is often part of a divergent synthesis strategy.

Disconnection C (Ring Formation): A more fundamental disconnection involves breaking down the piperazine ring itself. This approach considers the de novo synthesis of the entire heterocyclic core from acyclic precursors, such as a derivative of diethanolamine (B148213) or bis(2-haloethyl)amine. mdpi.com

These disconnections suggest that a convergent approach, where N-ethylpiperazine is coupled with a side-chain precursor (from Disconnection A), is likely the most efficient strategy.

Figure 1: Proposed retrosynthetic disconnections for this compound.

Figure 1: Proposed retrosynthetic disconnections for this compound.Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways can be designed, employing both classical and modern methodologies.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. organic-chemistry.org For the target compound, this would entail:

Preparation or procurement of N-ethylpiperazine.

Synthesis of a reactive precursor for the 2-methylpropan-1-amine side chain, such as 3-halo-2-methylpropan-1-amine or 3-amino-2-methylpropanal, often with the amine group protected.

Coupling of these two fragments.

Divergent Synthesis: A divergent approach begins with a common core structure that is subsequently modified to create a library of related compounds. In this context, one could start with piperazine or a mono-protected piperazine. The synthesis would proceed by sequentially adding the ethyl group and the 2-methylpropan-1-amine side chain. While potentially less efficient for producing a single target, this method is valuable in medicinal chemistry for exploring structure-activity relationships.

Although N-ethylpiperazine is a readily available starting material, understanding the formation of the piperazine ring is crucial for a comprehensive synthetic overview. The piperazine scaffold is a privileged structure in medicinal chemistry. organic-chemistry.org

Classical methods for piperazine ring synthesis often involve the cyclization of diamine precursors. mdpi.com For instance, the reaction of an aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine can be used to construct N-arylpiperazines. mdpi.com Modern approaches have introduced more sophisticated and sustainable methods. mdpi.com These include:

Photoredox Catalysis: Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce C2-substituted piperazines under mild conditions. organic-chemistry.org

Stannyl (B1234572) Amine Protocol (SnAP): This convergent method uses stannyl amine reagents to react with aldehydes, followed by a copper-mediated cyclization to form diverse piperazine derivatives. mdpi.com

Palladium-Catalyzed Cyclization: Highly substituted piperazines can be synthesized by coupling diamine components with propargyl units, offering high regio- and stereochemical control. organic-chemistry.org

An analytical review of catalytic processes for piperazine synthesis highlights both intermolecular and intramolecular cyclization methods as viable industrial routes. researchgate.netscispace.com

The formation of the bond between the N-ethylpiperazine and the propan-1-amine side chain is the key step in a convergent synthesis. This can be achieved through several well-established reactions.

Nucleophilic Substitution (SN2 Reaction): A common and direct method is the SN2 alkylation of N-ethylpiperazine with an alkyl halide. libretexts.orgopenstax.org The secondary amine of N-ethylpiperazine acts as a nucleophile, displacing a leaving group (e.g., Cl, Br, OTs) on the side-chain precursor. To avoid side reactions, the primary amine of the side chain should be protected, for instance, as a phthalimide (B116566). libretexts.orgopenstax.org The synthesis would proceed in two steps:

Alkylation: N-ethylpiperazine reacts with a molecule like N-(3-chloro-2-methylpropyl)phthalimide.

Deprotection: The phthalimide group is removed, typically by hydrolysis with a base like NaOH or with hydrazine, to reveal the primary amine. openstax.org

Reductive Amination: Reductive amination is another powerful tool for forming C-N bonds. uomustansiriyah.edu.iq This two-step, one-pot process involves the reaction of N-ethylpiperazine with an aldehyde, 2-methylpropanal, to form an intermediate enamine or iminium ion, which is then reduced in situ to the final amine. openstax.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). uomustansiriyah.edu.iq This method avoids the use of alkyl halides and can be highly efficient.

The table below summarizes potential precursors and reaction types for synthesizing the target compound from N-ethylpiperazine.

| Reaction Type | Side-Chain Precursor | Key Reagents | Intermediate/Product |

| SN2 Alkylation | 3-chloro-2-methylpropan-1-amine (protected) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Protected target compound |

| Reductive Amination | 2-methylpropanal | Reducing agent (e.g., NaBH(OAc)₃) | Target compound |

| Michael Addition | 2-methylpropenenitrile | Base catalyst | 3-(4-Ethylpiperazin-1-yl)-2-methylpropanenitrile |

| Reduction of Nitrile | 3-(4-Ethylpiperazin-1-yl)-2-methylpropanenitrile | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | Target compound |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical to maximize yield, minimize byproducts, and ensure scalability. For the key synthetic steps, several parameters can be adjusted.

In SN2 alkylation reactions , factors such as the choice of solvent, base, temperature, and leaving group are paramount. A polar aprotic solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) is typically used to facilitate the reaction. The choice of base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃), is crucial for scavenging the acid byproduct without promoting elimination side reactions. In some cases, adding a catalyst like sodium iodide can accelerate the reaction with an alkyl chloride by an in situ Finkelstein reaction. mdpi.com

For reductive amination , the pH of the reaction medium must be carefully controlled to facilitate iminium ion formation without deactivating the amine nucleophile. The choice of reducing agent also impacts the reaction's success; sodium triacetoxyborohydride is often preferred as it is mild and tolerant of slightly acidic conditions.

The table below presents hypothetical optimization data for the alkylation of a piperazine, based on common laboratory findings. mdpi.com

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | ACN | 80 | 12 | 75 |

| 2 | Cs₂CO₃ | DMSO | 25 | 12 | 82 |

| 3 | NEt₃ | ACN | 80 | 24 | 60 |

| 4 | K₂CO₃ | DMF | 100 | 8 | 85 |

Catalysis offers pathways to milder reaction conditions, higher selectivity, and improved sustainability ("green chemistry"). mdpi.com

Catalytic Hydrogenation: In routes involving a nitrile intermediate, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a standard method for reduction to the primary amine. quora.com This method is often cleaner than using metal hydride reagents like LiAlH₄. Similarly, catalytic hydrogenation can be used as the reduction step in reductive amination. uomustansiriyah.edu.iq

Phase-Transfer Catalysis (PTC): For SN2 alkylation reactions involving a salt (like a piperazine hydrochloride) and an organic-soluble electrophile, a phase-transfer catalyst can shuttle the nucleophile across the phase boundary, accelerating the reaction and allowing for milder conditions.

Lewis Acid Catalysis: Lewis acids can be employed to activate electrophiles in certain annulation or cyclization reactions to form heterocyclic cores. researchgate.net

N-Aminopyridinium Salts: As a modern approach to control amine alkylation, N-aminopyridinium salts can serve as ammonia (B1221849) surrogates, engaging in N-alkylation to afford secondary amines without overalkylation products, a common challenge in classical methods. nih.gov

By leveraging these catalytic methods, the synthesis of this compound can be made more efficient and environmentally benign.

Solvent Effects and Reaction Kinetics

The synthesis of this compound would likely proceed via common amine alkylation strategies, such as the nucleophilic substitution of a suitable alkyl halide by 1-ethylpiperazine (B41427) or reductive amination. The kinetics and outcome of such reactions are profoundly influenced by the choice of solvent.

In a plausible synthetic route involving the N-alkylation of 1-ethylpiperazine with a protected 3-halo-2-methylpropan-1-amine, the reaction would typically follow SN2 kinetics. The reaction rate would be dependent on the concentration of both nucleophile (1-ethylpiperazine) and the electrophilic substrate. Solvent choice is critical in this context. Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred for SN2 reactions. These solvents can solvate the cation of any base used while leaving the nucleophile relatively free, thereby enhancing its reactivity and increasing the reaction rate. Protic solvents, such as water or alcohols, can hydrogen-bond with the amine nucleophile, stabilizing it and thus decreasing its nucleophilicity and slowing the reaction rate.

Table 1: Anticipated Solvent Effects on a Hypothetical SN2 Synthesis

| Solvent Class | Example Solvents | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Stabilizes transition state and does not solvate the nucleophile strongly. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Solvates and stabilizes the amine nucleophile via hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of reactants and inability to stabilize the charged transition state. |

Stereoselective Synthesis of Enantiomers

The presence of a stereocenter at the second carbon of the propane (B168953) backbone (the methyl-substituted carbon) means that this compound exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, making stereoselective synthesis a critical consideration.

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of a specific enantiomer of this compound, one could envision a strategy starting from an achiral precursor like 2-methylpropenoic acid. This acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine nih.govharvard.edu. The resulting chiral N-acyloxazolidinone could then undergo a diastereoselective conjugate addition with a protected amine source. The steric hindrance imposed by the auxiliary would direct the incoming nucleophile to one face of the molecule, preferentially forming one diastereomer. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity researchgate.net.

Table 2: Examples of Chiral Auxiliaries for Stereoselective Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, conjugate additions | researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids and derivatives | nih.gov |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | wikipedia.org |

| (SAMP)/(RAMP) Hydrazines | Asymmetric alkylation of aldehydes and ketones | wikipedia.org |

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product acs.org. A potential route for synthesizing the target molecule involves the asymmetric reduction of a prochiral precursor.

For instance, a precursor such as 2-methyl-3-(4-ethylpiperazin-1-yl)propenal could be synthesized. The asymmetric reductive amination of this aldehyde using ammonia in the presence of a chiral catalyst could furnish the desired chiral amine. Alternatively, an unsaturated precursor could be reduced via asymmetric hydrogenation or transfer hydrogenation. This method employs transition metal catalysts (e.g., Rhodium, Ruthenium, or Iridium) complexed with chiral ligands (e.g., BINAP, P-Phos) to deliver hydrogen to one face of the double bond, thereby creating the stereocenter with high enantioselectivity nih.gov. The development of catalysts for the asymmetric synthesis of 1,3-diamines is an active area of research acs.orgnih.govchemrxiv.org.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) is crucial for minimizing environmental impact and improving process efficiency and safety researchgate.netunibo.it. This involves considerations of atom economy, waste reduction, and the use of sustainable materials mdpi.com.

Atom Economy and E-Factor Considerations

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants jocpr.com. A higher atom economy signifies that more of the reactants' atoms are incorporated into the final product, generating less waste.

Consider a hypothetical synthesis via the reductive amination of 2-methyl-3-(4-ethylpiperazin-1-yl)propanal with ammonia, using a reducing agent like H2.

Reaction: C9H19N2O + NH3 + H2 → C9H23N3 + H2O

The atom economy for this reaction would be calculated as follows:

Table 3: Theoretical Atom Economy Calculation

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-methyl-3-(4-ethylpiperazin-1-yl)propanal | C9H19N2O | 185.27 |

| Ammonia | NH3 | 17.03 |

| Hydrogen | H2 | 2.02 |

| Total Reactant Mass | 204.32 | |

| Desired Product | C9H23N3 | 185.31 |

% Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 = (185.31 / 204.32) x 100 ≈ 90.7%

While a 90.7% atom economy is high, this metric does not account for solvents, catalysts, or reagents used in non-stoichiometric amounts, nor does it consider reaction yield or purification losses. A more practical metric is the Environmental Factor (E-Factor), which is the ratio of the mass of total waste produced to the mass of the product chembam.com. For pharmaceutical processes, E-factors can be notoriously high (25-100 or more), largely due to solvent usage in multi-step syntheses and complex purifications. Minimizing the E-factor would involve using catalytic reagents, reducing solvent volumes, and designing efficient, high-yield reaction steps.

Use of Sustainable Solvents and Reagents

The choice of solvents is a major focus of green chemistry, as they often constitute the largest portion of waste in pharmaceutical manufacturing chemicalsknowledgehub.com. Traditional dipolar aprotic solvents like DMF and NMP are effective but are now recognized as substances of very high concern. Green chemistry encourages their replacement with more sustainable alternatives taylorfrancis.com.

For the synthesis of piperazine-containing compounds, greener solvent options could include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents like γ-valerolactone (GVL) chemicalsknowledgehub.com. These solvents are often derived from renewable feedstocks, have better environmental, health, and safety profiles, and can be more easily recycled.

Furthermore, applying greener reaction methodologies can significantly reduce waste. For instance, instead of traditional N-alkylation using alkyl halides (which have poor atom economy), a "borrowing hydrogen" or "acceptorless dehydrogenation" strategy could be employed organic-chemistry.orgosti.gov. In this approach, an alcohol is used as the alkylating agent. A catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The borrowed hydrogen is then used for the reduction step, with water being the only byproduct, resulting in excellent atom economy osti.govresearchgate.net.

Table 4: Comparison of Traditional vs. Green Solvents

| Traditional Solvent | Green Alternative | Key Advantages of Green Alternative |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, higher boiling point, greater stability. |

| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, forms fewer peroxides, hydrophobic nature simplifies workups. |

| Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO), Cyrene | DMSO is a more established green solvent; Cyrene is a bio-based alternative. |

| Toluene | p-Cymene | Derived from biomass, higher boiling point. |

Advanced Spectroscopic and Structural Characterization of 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would allow for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provide insight into the molecule's three-dimensional structure and dynamic behavior.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment, with chemical shifts influenced by shielding from adjacent atoms and functional groups. The ethyl group on the piperazine (B1678402) nitrogen would present as a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The eight protons of the piperazine ring are diastereotopic and would likely appear as complex multiplets. The protons of the 2-methylpropan-1-amine side chain would also show characteristic splitting patterns.

The ¹³C NMR spectrum would display a unique signal for each of the ten carbon atoms in the molecule, with chemical shifts indicative of their bonding environment (e.g., carbons adjacent to nitrogen atoms are shifted downfield).

2D NMR techniques are essential for assembling the molecular structure:

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and the 2-methylpropan-1-amine chain. It would also help delineate the coupling pathways within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, enabling the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY correlations would help determine the preferred conformation of the piperazine ring (e.g., chair) and the orientation of its substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number(s) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Ethyl-CH₃ | ~1.1 | Triplet (t) | ~12 |

| Ethyl-CH₂ | ~2.4 | Quartet (q) | ~52 |

| Piperazine C2/C6-H | ~2.5 | Multiplet (m) | ~53 |

| Piperazine C3/C5-H | ~2.6 | Multiplet (m) | ~53.5 |

| Propyl-C1'-H₂ | ~2.6 | Doublet (d) | ~45 |

| Propyl-C2'-H | ~1.8 | Multiplet (m) | ~35 |

| Propyl-C3'-H₂ | ~2.3 | Doublet (d) | ~65 |

| Methyl-C4'-H₃ | ~0.9 | Doublet (d) | ~17 |

| Amine-NH₂ | (variable) | Broad Singlet (br s) | - |

The conformational flexibility of this compound is dominated by the chair-chair interconversion of the piperazine ring. At room temperature, this ring inversion is typically rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could be used to probe this equilibrium. Upon cooling, the rate of ring inversion would decrease. If the temperature is lowered sufficiently to reach the coalescence point, the broad, averaged signals for the piperazine ring protons would resolve into distinct sets of signals for the axial and equatorial protons of the two dominant chair conformers. Further cooling would lead to sharp, separate signals for each conformer. From the coalescence temperature, it is possible to calculate the activation energy barrier (ΔG‡) for the ring-flipping process, providing quantitative data on the molecule's conformational stability.

Mass Spectrometry (MS) for Fragmentomics and Metabolite Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

HRMS analysis would be used to determine the accurate mass of the molecular ion [M+H]⁺. For this compound (C₁₀H₂₃N₃), the expected exact mass of the protonated molecule is approximately 186.1965. An experimental measurement confirming this mass to within a few parts per million (ppm) would validate the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom. miamioh.eduyoutube.com

Key predicted fragmentation pathways include:

Loss of the ethyl group: α-cleavage at the N4 position would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion.

Cleavage of the propanamine side chain: α-cleavage at the N1 position would break the bond to the side chain, generating an ion corresponding to the ethylpiperazine moiety.

Piperazine Ring Opening: A common fragmentation pattern for piperazines involves the cleavage of the ring, often leading to a characteristic ion at m/z 70 or related fragments.

Cleavage adjacent to the primary amine: α-cleavage next to the primary amine could lead to the loss of an isobutyl group.

Table 2: Predicted MS/MS Fragments of Protonated this compound ([M+H]⁺ = m/z 186.2)

| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 157.17 | [M+H - C₂H₅]⁺ | Loss of ethyl group via α-cleavage at N4 |

| 113.14 | [Ethylpiperazine+H]⁺ | Cleavage of the N1-C3' bond |

| 86.09 | [C₅H₁₂N]⁺ | α-cleavage within the propanamine side chain |

| 70.08 | [C₄H₈N]⁺ | Fragment from piperazine ring opening |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

N-H Vibrations: The primary amine (-NH₂) group would give rise to two distinct stretching bands in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretches) and a scissoring (bending) vibration around 1650-1580 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups would appear just below 3000 cm⁻¹ (typically 2970-2850 cm⁻¹). C-H bending vibrations would be observed in the 1470-1350 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations of the aliphatic amines would produce absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Raman spectroscopy would provide complementary information. Symmetric stretching modes, which are often weak in the IR spectrum, tend to produce strong signals in the Raman spectrum. This would be useful for observing symmetric C-C backbone stretching and certain C-N vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2970 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1470 - 1350 | C-H Bend | Aliphatic (CH₃, CH₂) |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

X-ray Crystallography and Single-Crystal Diffraction Studies

Crystal Structure Determination

A comprehensive search of academic journals and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, the crystal structure of this compound has not been determined, and detailed information regarding its solid-state conformation, such as bond lengths and angles, is currently unavailable.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z Value | Data not available |

| Calculated Density | Data not available |

Intermolecular Interactions in the Solid State

Without a determined crystal structure, the nature of the intermolecular interactions governing the packing of this compound in the solid state remains unknown. The presence of primary amine and tertiary amine functionalities suggests the potential for hydrogen bonding, which would likely play a significant role in the crystal lattice. However, the specific patterns and strengths of these interactions have not been experimentally verified.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the study of chiral molecules. These methods can be used to determine the enantiomeric purity of a sample and, often in conjunction with computational methods, to assign the absolute configuration of a stereocenter.

A thorough review of the scientific literature indicates that no studies have been published concerning the chiroptical properties of this compound. The molecule contains a chiral center at the second carbon of the propan-1-amine backbone, and therefore, exists as a pair of enantiomers. However, there is no available CD or ORD spectroscopic data to characterize these enantiomers. As a result, experimental information on the enantiomeric purity and the absolute configuration of this compound is not present in the current body of scientific literature.

Table 2: Chiroptical Data for this compound

| Spectroscopic Method | Wavelength (nm) | Molar Ellipticity / Specific Rotation |

|---|---|---|

| Circular Dichroism (CD) | Data not available | Data not available |

Computational and Theoretical Studies of 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. scispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying piperazine (B1678402) derivatives. bohrium.comitu.edu.trresearchgate.net

In typical DFT studies on piperazine analogs, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. bohrium.com A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p), which has been shown to provide results that correlate well with experimental data for similar compounds. bohrium.comresearchgate.net

From these calculations, a variety of electronic properties and reactivity descriptors can be derived. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. bohrium.com

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. scispace.combohrium.com This is particularly useful for understanding how the molecule might interact with biological targets or other reagents. Fukui functions and Mulliken charge analysis further detail the local reactivity and charge distribution within the molecule. bohrium.com

Table 1: Illustrative Electronic Properties of a Piperazine Derivative Calculated via DFT (Note: This data is representative of typical piperazine derivatives and not specific to 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine)

| Property | Description | Typical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | ~ 7.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | ~ 2.0 - 3.0 Debye |

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are frequently used to determine the ground state geometries and energetics of molecules. For piperazine derivatives, ab initio calculations can precisely predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. This information is critical for understanding how the molecule will fit into a receptor site or interact with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic behavior of a system. mdpi.comnih.gov This is particularly useful for understanding the flexibility of molecules and their interactions with their environment, such as a solvent.

Conformational Analysis and Flexibility

The piperazine ring is known to exist in different conformations, with the chair conformation generally being the most stable. fiveable.me However, the presence of substituents can influence the conformational preferences. nih.govrsc.org Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformations and the energy barriers between them. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. These studies typically involve synthesizing and testing a series of related compounds to identify key structural motifs responsible for their effects.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing or screening for new, potentially active compounds. No specific pharmacophore models have been developed or published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with a specific activity. rutgers.edu These models are used to predict the activity of new, untested compounds. While QSAR studies have been conducted on various classes of piperazine derivatives for activities such as antihistaminic and antibradykinin effects, no such models have been specifically reported for this compound. derpharmachemica.com

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. impactfactor.org This method is crucial for understanding potential mechanisms of action and for predicting the strength of the interaction.

Ligand-Protein Interaction Prediction

This subsection of docking analysis focuses on identifying the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for molecular recognition and binding. Without available docking studies for this compound, no such interaction predictions can be detailed. While general docking studies are common for various piperazine-containing molecules against targets like carbonic anhydrases or Plasmodium falciparum proteins, data for the specific compound of interest is absent. mdpi.comunar.ac.id

Binding Affinity Estimation (Computational)

Following the prediction of a binding pose, computational methods are used to estimate the binding affinity (e.g., in kcal/mol), which quantifies the strength of the ligand-protein interaction. A lower binding energy value typically indicates a more stable and potent interaction. As no docking studies have been published for this compound, there are no computational binding affinity estimates to report.

Chemical Reactivity and Derivatization of 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine

Reaction Mechanisms Involving the Amine and Piperazine (B1678402) Moieties

The reactivity of this compound is centered around the nucleophilic nature of its nitrogen atoms. The primary amine is generally more reactive in nucleophilic substitution and addition reactions compared to the sterically hindered tertiary amine within the piperazine ring.

The primary amine group (-NH2) of 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily react with a variety of electrophiles.

Acylation: The primary amine can undergo acylation when treated with acyl chlorides or acid anhydrides in the presence of a base to form amides. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov This is a common and efficient method for amide bond formation. luxembourg-bio.com

Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, including the formation of a quaternary ammonium (B1175870) salt. ekb.eg To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This is a robust reaction for the synthesis of sulfonamide derivatives from primary amines. cbijournal.com

Table 1: Representative Nucleophilic Reactions of the Primary Amine Moiety

| Reaction Type | Electrophile Example | Product Type | General Conditions |

| Acylation | Acetyl Chloride | Amide | Aprotic solvent, Base (e.g., Triethylamine) |

| Alkylation | Methyl Iodide | Secondary Amine | Polar solvent |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

The piperazine ring in this compound is a disubstituted heterocycle. The tertiary amine nitrogen atom (N-4) bearing the ethyl group is also nucleophilic, though generally less so than the primary amine due to steric hindrance. Reactions at this site are possible under specific conditions.

While direct electrophilic substitution on the carbon atoms of the piperazine ring is challenging, functionalization can be achieved through various modern synthetic methods, often involving metal catalysis. However, reactions involving the nitrogen atoms are more common. The N-1 nitrogen, being part of the propan-1-amine chain, is sterically more hindered than the N-4 nitrogen.

Synthesis of Novel Derivatives and Analogs

The presence of multiple reactive sites allows for the synthesis of a diverse library of derivatives and analogs of this compound.

The tertiary nitrogen of the ethylpiperazine moiety can be targeted for derivatization. For instance, it can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide. It is also possible for this nitrogen to be quaternized by reaction with a sufficiently reactive alkyl halide, forming a quaternary ammonium salt, although this would require forcing conditions due to the existing substitution.

The propan-1-amine chain is the most readily functionalized part of the molecule. As discussed in section 5.1.1, the primary amine can be converted into a wide array of functional groups.

Amide and Sulfonamide Derivatives: A common strategy in medicinal chemistry is the formation of amide or sulfonamide linkages to explore structure-activity relationships. By reacting this compound with a variety of carboxylic acids (activated as acyl chlorides or using coupling agents) or sulfonyl chlorides, a diverse set of derivatives can be synthesized. nih.govnih.gov

Table 2: Examples of Synthesized Derivatives via Amide and Sulfonamide Formation

| Reactant | Product Functional Group | Potential Derivative Class |

| Benzoyl Chloride | Benzamide | Aromatic Amides |

| 4-Toluene-sulfonyl chloride | Tosylsulfonamide | Aryl Sulfonamides |

| Acetic Anhydride | Acetamide | Aliphatic Amides |

Cyclization and Rearrangement Reactions

While specific cyclization and rearrangement reactions for this compound are not extensively documented in readily available literature, the structural motifs present suggest potential for such transformations under appropriate conditions.

Intramolecular Cyclization: If the primary amine is first derivatized with a molecule containing a suitable electrophilic center, intramolecular cyclization could be induced. For example, acylation with a molecule containing a double or triple bond could be followed by a metal-catalyzed intramolecular cyclization to form novel heterocyclic structures. ekb.eg

Rearrangement Reactions: Piperazine and its derivatives are known to undergo various rearrangement reactions to form different heterocyclic systems. organic-chemistry.org These can include skeletal rearrangements under acidic or thermal conditions. For a molecule like this compound, such reactions would likely involve complex transformations of the piperazine ring or the propanamine side chain and would be highly dependent on the specific reaction conditions and any additional functional groups introduced into the molecule.

Applications as a Building Block in Complex Chemical Synthesis

There is no available research data on the use of this compound as a precursor for chiral ligands.

There is no available research data on the incorporation of this compound into macrocyclic structures.

Analytical Methodologies for 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For a compound like 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine, both liquid and gas chromatography techniques are applicable, each with its own set of advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. arabjchem.org Its applicability to a broad range of non-volatile and thermally sensitive molecules makes it an ideal choice for analyzing piperazine (B1678402) derivatives. The separation is typically achieved on a stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. sci-hub.se

For the detection of this compound, several detectors can be employed:

UV-Visible (UV-Vis) Spectroscopy : This is a common detection method, but its utility depends on the presence of a chromophore in the molecule that absorbs light in the ultraviolet or visible range. While the piperazine ring itself has limited UV absorbance, derivatization or analysis at lower wavelengths may be feasible.

Photodiode Array (PDA) Detection : A PDA detector offers a significant advantage over a standard UV-Vis detector by providing spectral information across a range of wavelengths simultaneously. arabjchem.org This capability is invaluable for method development, assessing peak purity, and distinguishing the analyte from co-eluting impurities. arabjchem.orgsci-hub.se

Evaporative Light Scattering Detection (ELSD) : ELSD is a universal detection method that is not dependent on the optical properties of the analyte. sielc.com It is particularly useful for compounds that lack a strong UV chromophore, like many aliphatic amines. sielc.com The detector response is based on the light scattered by particles of the analyte after the mobile phase has been evaporated.

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., Agilent Zorbax SB-C18) | Separation based on hydrophobicity. sci-hub.se |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol and aqueous buffer (e.g., 0.1% TFA) | To elute the compound of interest with good peak shape. sci-hub.se |

| Flow Rate | 0.8 - 1.2 mL/min | To ensure optimal separation and run time. sci-hub.se |

| Column Temp. | 25 - 40 °C | To maintain reproducibility and influence selectivity. sci-hub.se |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. researchgate.net |

| Detection | PDA (e.g., 210-400 nm) or ELSD | To monitor the column effluent and quantify the analyte. arabjchem.orgsielc.com |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. While primary amines can be challenging to analyze directly via GC due to their polarity and potential for peak tailing, derivatization can overcome these issues. The coupling of GC with a Mass Spectrometer (MS) provides a highly sensitive and specific analytical method, allowing for both quantification and structural confirmation of the analyte. researchgate.net

GC-MS is particularly effective for identifying and quantifying trace amounts of substances in complex mixtures. lcms.cz The mass spectrometer fragments the eluting compounds into characteristic ions, generating a unique mass spectrum that serves as a "fingerprint" for identification. For piperazine derivatives, GC-MS can be used in impurity profiling and metabolism studies. unodc.org

Table 2: General GC-MS Method Parameters

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Inert column to separate volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Injection Mode | Split/Splitless | Method of introducing the sample onto the column. researchgate.net |

| Temp. Program | Ramped oven temperature (e.g., 50°C to 300°C) | To separate compounds based on their boiling points. |

| Ionization Mode | Electron Impact (EI) | To fragment the analyte molecules in the MS source. researchgate.net |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification. researchgate.net |

Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological properties, making their separation and quantification essential. eijppr.com Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. humanjournals.com

The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). eijppr.commdpi.com These stationary phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most versatile and frequently used for separating a wide range of chiral compounds, including amines. mdpi.comnih.gov

Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector Example | Principle of Separation |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | A combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. mdpi.com |

| Pirkle-type | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the π-acidic/π-basic sites on the CSP. eijppr.com |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, and ionic interactions within the macrocyclic structure. |

| Ligand Exchange | L-proline or L-hydroxyproline copper complexes | Formation of diastereomeric metal complexes with different stabilities. eijppr.com |

Capillary Electrophoresis (CE) and Related Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is an attractive alternative to HPLC, offering advantages such as high efficiency, short analysis times, and minimal consumption of solvents and samples. mdpi.com For an amine compound like this compound, which is basic and exists as a cation at low pH, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode. nih.gov

In CZE, the separation occurs in a buffer-filled capillary. The separation mechanism is based on differences in the charge-to-size ratio of the analytes. mdpi.com Chiral separations can also be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. springernature.com

Table 4: Typical Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Capillary | Fused-silica capillary (25-75 µm i.d.) | Provides the separation channel. mdpi.com |

| Background Electrolyte | Low pH buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) | Maintains pH and conductivity, facilitating separation. mdpi.com |

| Voltage | 15 - 30 kV | Driving force for the electrophoretic separation. mdpi.com |

| Temperature | 20 - 30 °C | Affects viscosity and mobility, needs to be controlled. mdpi.com |

| Injection | Hydrodynamic or Electrokinetic | Introduction of the sample plug into the capillary. mdpi.com |

| Detection | UV or PDA (e.g., at 200-220 nm) | Monitors the separated analytes as they pass the detector window. mdpi.com |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection of electroactive compounds. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation-reduction behavior of molecules. mdpi.com The piperazine moiety and the primary amine group in this compound could potentially be oxidized at an electrode surface under specific conditions.

The development of chemically modified electrodes, for instance, using nanomaterials, can significantly enhance the sensitivity and selectivity of detection. mdpi.com These methods can be particularly useful for direct measurement in complex biological fluids, potentially reducing the need for extensive sample preparation. When coupled with a separation technique like HPLC, electrochemical detection (HPLC-ED) can provide an extremely sensitive method for quantifying neurotransmitters and related amine compounds.

Development of Robust and Validated Analytical Protocols

The development of any analytical method for quantitative purposes requires a rigorous validation process to ensure its reliability, reproducibility, and fitness for its intended use. ijpra.com Method validation is performed according to guidelines established by regulatory bodies, such as the International Council for Harmonisation (ICH). The validation process confirms that the analytical procedure is suitable for its specific application. ijpra.com

A robust and validated protocol is essential for quality control in pharmaceutical manufacturing and for obtaining reliable data in research settings. ijpra.com The robustness of a method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpra.com

Table 5: Key Validation Parameters for an Analytical Method

| Parameter | Description | Assessment |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Analysis of spiked placebo samples; peak purity analysis using PDA. sci-hub.se |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Analysis of a series of standards; evaluation using linear regression (r² > 0.999). researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery studies on spiked samples at different concentrations. mdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Calculation of Relative Standard Deviation (RSD) for a series of measurements. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (e.g., 3:1). researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (e.g., 10:1). researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small variations in method parameters (e.g., pH, mobile phase composition, temperature). | Deliberately varying method parameters and observing the effect on the results. sci-hub.seijpra.com |

Metabolic Transformations and Pathways of 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine

In Vitro Metabolic Studies

In vitro metabolic studies using systems such as human liver microsomes are essential for identifying the enzymes and primary metabolic pathways involved in a compound's biotransformation.

The metabolism of piperazine (B1678402) derivatives is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. nih.gov For compounds containing an N-alkylpiperazine ring, the key enzymes involved are typically CYP3A4 and CYP2D6. nih.govresearchgate.netresearchgate.net These enzymes are highly expressed in the liver and are responsible for the metabolism of over 50% of clinically used drugs. nih.govyoutube.com

The ethyl group and the carbons on the piperazine ring adjacent to the nitrogen atoms are susceptible to oxidation by these CYP enzymes. mdpi.com Flavin-containing monooxygenases (FMOs) may also play a role, particularly in the N-oxidation of the tertiary amine nitrogens within the piperazine ring. mdpi.com

Table 1: Potential Enzyme Systems in the Metabolism of 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine

| Enzyme Superfamily | Specific Isoforms | Potential Role in Metabolism |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP1A2 | Oxidative N-dealkylation, Hydroxylation of the piperazine ring |

| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3 | N-oxidation of piperazine nitrogens |

| Monoamine Oxidases (MAO) | MAO-A, MAO-B | Potential for oxidative deamination of the primary amine |

Based on the enzymatic systems involved, several primary metabolites of this compound can be anticipated. The principal metabolic reactions for piperazine-containing compounds are N-dealkylation and oxidation. researchgate.netmdpi.com

One of the most common pathways is the N-dealkylation of the ethyl group. nih.gov This reaction, catalyzed by CYP enzymes, would yield 2-methyl-3-(piperazin-1-yl)propan-1-amine. Another likely transformation is the oxidation of the piperazine ring itself, which can lead to the formation of lactams (oxo-piperazine derivatives). mdma.chnih.gov Hydroxylation can also occur on the alkyl chains.

Table 2: Predicted Primary Metabolites of this compound

| Proposed Metabolite | Metabolic Reaction | Resulting Structure |

| M1: N-De-ethylated Metabolite | N-Dealkylation | 2-methyl-3-(piperazin-1-yl)propan-1-amine |

| M2: Piperazine N-Oxide | N-Oxidation | 3-(4-ethyl-1-oxido-piperazin-1-yl)-2-methylpropan-1-amine |

| M3: Ethyl-hydroxylated Metabolite | C-Hydroxylation | 3-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpropan-1-amine |

| M4: Piperazine Ring-opened Metabolite | Ring Cleavage/Oxidation | N-(2-amino-2-methylpropyl)-N'-(ethyl)ethane-1,2-diamine |

Proposed Biotransformation Pathways

The primary metabolites formed during Phase I reactions can undergo further transformations or proceed to Phase II conjugation to be eliminated from the body.

N-Dealkylation: The most probable initial metabolic step for this compound is oxidative N-dealkylation. CYP450 enzymes catalyze the hydroxylation of the carbon atom alpha to the piperazine nitrogen on the ethyl group. mdpi.com This creates an unstable carbinolamine intermediate that spontaneously cleaves, releasing acetaldehyde (B116499) and the secondary amine metabolite, 2-methyl-3-(piperazin-1-yl)propan-1-amine. mdpi.com

Oxidation: The nitrogen atoms of the piperazine ring are nucleophilic and susceptible to N-oxidation, likely mediated by FMOs or CYPs, resulting in the formation of an N-oxide metabolite. mdpi.com Additionally, C-oxidation can occur at various positions on the piperazine ring, leading to hydroxylated intermediates that may be further oxidized to form a stable lactam metabolite. nih.gov In some cases, extensive oxidation can lead to the opening of the piperazine ring. mdma.ch

Following Phase I oxidation, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the compound and facilitates its renal or biliary excretion. nih.gov

For the metabolites of this compound, the primary amine group and any newly formed hydroxyl groups are potential sites for conjugation. The main conjugation reactions include:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major conjugation pathway for compounds with hydroxyl or amine functionalities.

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: In some instances, reactive electrophilic intermediates formed during oxidative metabolism can be detoxified by conjugation with glutathione (GSH). acs.org One study on a different piperazine derivative noted that extensive oxidation could lead to a reactive intermediate that is trapped by glutathione, followed by a novel ring contraction. acs.org

Characterization of Metabolite Structure using Spectroscopic Techniques

The definitive identification and structural elucidation of metabolites are accomplished using a combination of chromatographic separation and advanced spectroscopic techniques.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and quantifying metabolites in complex biological matrices such as plasma, urine, and microsomal incubates. acs.orgresearchgate.net Mass spectrometry provides the molecular weight of the parent compound and its metabolites. By analyzing the fragmentation patterns (MS/MS), researchers can deduce the site of metabolic modification (e.g., loss of an ethyl group corresponding to a mass difference of 28 Da, or addition of an oxygen atom corresponding to a mass increase of 16 Da). nih.gov

Once sufficient quantities of a metabolite are isolated or synthesized, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for unambiguous structure confirmation. acs.org Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for precise determination of the location of hydroxyl groups, N-oxides, or other structural changes resulting from metabolism.

Environmental and Green Chemistry Considerations for 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine

Degradation Pathways in Environmental Systems

There is no specific data available in the reviewed scientific literature detailing the degradation pathways of 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine in soil, water, or air. General studies on piperazine (B1678402) and its derivatives suggest that degradation can occur through thermal and oxidative processes. utexas.eduutexas.eduhw.ac.uk For instance, research on piperazine used in CO2 capture indicates that degradation can lead to the formation of various by-products, including smaller amines and organic acids. researchgate.netutexas.edu However, without specific studies on this compound, its environmental persistence and the nature of its degradation products remain unknown.

Bioaccumulation Potential in Non-Human Models

Similarly, no empirical data on the bioaccumulation potential of this compound in non-human models was found. Bioaccumulation, the process by which a substance is absorbed by an organism from the environment, is a critical factor in assessing environmental risk. nih.govmdpi.com While data exists for a structurally similar compound, 3-(4-propylpiperazin-1-yl)propan-1-amine, which has a predicted bioconcentration factor, this information cannot be directly extrapolated to the ethyl-substituted compound of interest. epa.gov The specific molecular structure, including the ethyl group, will influence its physicochemical properties and, consequently, its bioaccumulation potential.

Future Directions and Emerging Research Avenues for 3 4 Ethylpiperazin 1 Yl 2 Methylpropan 1 Amine

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the broader availability and study of 3-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine. Current synthetic approaches for similar piperazine (B1678402) derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research is anticipated to focus on the development of novel, greener synthetic methodologies.

Key areas of exploration include:

Catalytic Asymmetric Synthesis: To address the chirality of the molecule, the development of catalytic asymmetric methods will be crucial for the selective synthesis of desired stereoisomers. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the methyl group on the propane (B168953) chain.

One-Pot Reactions: Designing one-pot, multi-component reactions could significantly improve the efficiency of the synthesis by reducing the number of isolation and purification steps, thereby saving time, resources, and minimizing waste.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts could provide a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes could be employed for the stereoselective introduction of the amine group or the construction of the piperazine ring.

| Synthetic Methodology | Potential Advantages | Challenges |

| Catalytic Asymmetric Synthesis | High stereoselectivity, access to enantiopure compounds. | Catalyst cost and development, optimization of reaction conditions. |

| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. | Compatibility of reagents and reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, precise control. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Advanced Computational Modeling for Property Prediction

Computational modeling and simulation are powerful tools for accelerating the discovery and development of new molecules by predicting their physicochemical and biological properties. For this compound, advanced computational approaches can provide valuable insights into its behavior and guide experimental studies.

Future research in this area will likely involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to accurately predict molecular properties such as geometry, electronic structure, and reactivity. These calculations can help in understanding the molecule's conformational preferences and its interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or interacting with a biological target. This can be used to study its conformational flexibility, solvation properties, and binding affinity to receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity of derivatives of this compound based on their structural features. This can aid in the rational design of new compounds with improved properties.

| Computational Method | Predicted Properties | Potential Applications |

| Quantum Mechanics (e.g., DFT) | Molecular geometry, electronic structure, reactivity, spectroscopic properties. | Understanding reaction mechanisms, designing new synthetic routes. |

| Molecular Dynamics (MD) | Conformational dynamics, solvation, binding affinity, transport properties. | Predicting interactions with biological targets, understanding membrane permeability. |

| QSAR Modeling | Biological activity, toxicity, pharmacokinetic properties. | Virtual screening of compound libraries, lead optimization in drug discovery. |

Development of Next-Generation Analytical Techniques

The development of sensitive and selective analytical methods is essential for the accurate quantification and characterization of this compound and its metabolites in various matrices. While standard techniques like chromatography and mass spectrometry are applicable, future research will focus on developing more advanced and efficient analytical methodologies.

Emerging analytical techniques that could be applied include:

Chiral Chromatography: Given the presence of a chiral center, the development of chiral separation methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), will be critical for the analysis of individual enantiomers.

Hyphenated Techniques: The coupling of separation techniques with advanced detection methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will continue to be vital for sensitive and specific analysis.

Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption, making it a promising technique for the analysis of this compound, particularly for chiral separations.

Spectroscopic Methods: Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be crucial for the structural elucidation and characterization of the compound and its derivatives.

| Analytical Technique | Information Provided | Advantages |

| Chiral Chromatography (HPLC, GC) | Separation and quantification of enantiomers. | High resolution, accurate quantification. |

| LC-MS/GC-MS | Molecular weight, structural information, quantification. | High sensitivity and selectivity. |

| Capillary Electrophoresis (CE) | Separation based on charge and size, chiral separation. | High efficiency, low sample and reagent consumption. |

| NMR Spectroscopy | Detailed structural information, stereochemistry. | Non-destructive, provides unambiguous structural data. |

| FTIR Spectroscopy | Functional group identification. | Rapid analysis, provides a molecular fingerprint. |

Potential for Derivatization in Materials Science or Catalyst Design

The functional groups present in this compound, namely the primary and tertiary amines, offer opportunities for its use as a building block in materials science and as a ligand in catalyst design.

Materials Science: The primary amine group can be readily functionalized to incorporate the molecule into polymers, creating materials with tailored properties. For example, it could be used as a monomer in the synthesis of polyamides or polyimides, or as a cross-linking agent to modify the properties of existing polymers. The piperazine ring could also impart specific thermal or mechanical properties to the resulting materials.

Catalyst Design: The two nitrogen atoms in the piperazine ring and the primary amine can act as coordination sites for metal ions, making it a potential ligand for the development of novel catalysts. By modifying the substituents on the piperazine ring and the propane backbone, the steric and electronic properties of the ligand can be tuned to optimize the performance of the catalyst for specific chemical transformations. The chiral nature of the molecule also opens up the possibility of its use in asymmetric catalysis.